molecular formula C15H13NO2S B1680232 1,4-dimethoxy-10H-acridine-9-thione CAS No. 141992-47-4

1,4-dimethoxy-10H-acridine-9-thione

Cat. No. B1680232
M. Wt: 271.3 g/mol
InChI Key: KFAKESMKRPNZTM-UHFFFAOYSA-N
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Description

“1,4-dimethoxy-10H-acridine-9-thione” is a chemical compound with the molecular formula C15H13NO2S. It’s an inhibitor of the Cdk4/cyclin D1 complex. Acridin-9(10H)-one based compounds are known for their thermally activated delayed fluorescence (TADF) properties .


Synthesis Analysis

The synthesis of acridin-9(10H)-one based compounds involves attaching an electron donor at the 3,6-sites of acridin-9(10H)-one as the acceptor . The unique sp2-hybridization of the nitrogen atom of the acridone ring leads to the quasi-equatorial conformation and high molecular rigidity .


Molecular Structure Analysis

The molecular structure of “1,4-dimethoxy-10H-acridine-9-thione” is characterized by the unique sp2-hybridization of the nitrogen atom of the acridone ring . This leads to a quasi-equatorial conformation and high molecular rigidity .

Scientific Research Applications

Antimalarial Activity

Research has shown that tetrahydroacridin-9(10H)-ones, a class of compounds related to 1,4-dimethoxy-10H-acridine-9-thione, exhibit potent antimalarial activity. Optimization studies focusing on structure-activity and structure-property relationships have identified several compounds with significant activity against clinically relevant malaria isolates, highlighting the potential of acridine derivatives in antimalarial drug development (Cross et al., 2011).

Spectroscopic Study of Tautomerism

A spectroscopic investigation of new hybrids combining 1,3,4-oxadiazole-2-thione with acridine-9(10H)-one provided insights into the thione-thiol tautomerism. This study utilized both experimental techniques and theoretical calculations, shedding light on the structural dynamics of acridine derivatives (Karpenko et al., 2018).

Synthesis in Aqueous Media

An efficient synthesis method for 1,8-dioxo-9-aryl-decahydroacridine derivatives in aqueous media has been developed, demonstrating the utility of acridine frameworks in synthetic chemistry. This one-pot, three-component reaction showcases the versatility of acridine derivatives for creating complex molecular structures (Balalaie et al., 2009).

Photocatalytic Applications

Acridine derivatives have been used as electron-transfer photocatalysts in the photocatalytic oxygenation of anthracenes and olefins. This application underscores the potential of acridine-based catalysts in organic synthesis and environmental remediation processes (Kotani et al., 2004).

Antitumor Activity

An acridone derivative was studied for its antitumor mechanism against leukemia cells using a metabolomic approach. This research demonstrates the potential of acridine derivatives in cancer therapy, particularly through the induction of oxidative stress-mediated apoptosis (Wang et al., 2013).

DNA Interaction

Studies on the interaction of oxo-bridged vanadium(III) phenanthroline and bipyridine dimers with DNA reveal the strong binding affinity of acridine derivatives, leading to DNA degradation. This interaction provides valuable insights into the design of DNA-targeting agents for therapeutic applications (Heater et al., 2000).

properties

IUPAC Name

1,4-dimethoxy-10H-acridine-9-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2S/c1-17-11-7-8-12(18-2)14-13(11)15(19)9-5-3-4-6-10(9)16-14/h3-8H,1-2H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFAKESMKRPNZTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)NC3=CC=CC=C3C2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90161912
Record name 1,4-Dimethyoxy-9(10H)-acridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90161912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-dimethoxy-10H-acridine-9-thione

CAS RN

141992-47-4
Record name 1,4-Dimethyoxy-9(10H)-acridinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141992474
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC625987
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=625987
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-Dimethyoxy-9(10H)-acridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90161912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-DIMETHYOXY-9(10H)-ACRIDINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X5RCK1XO4F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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